molecular formula C19H28Br2O4 B12540647 Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate CAS No. 142763-07-3

Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate

Cat. No.: B12540647
CAS No.: 142763-07-3
M. Wt: 480.2 g/mol
InChI Key: CESKRHVNYFFNLP-UHFFFAOYSA-N
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Description

Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two 5-bromopentyl groups attached to the 3 and 5 positions of a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with ethyl alcohol, followed by the bromination of the resulting ethyl 3,5-dihydroxybenzoate. The bromination is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The final step involves the reaction of the brominated intermediate with 5-bromopentanol in the presence of a base such as potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the 5-bromopentyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzoate ester can undergo oxidation to form the corresponding carboxylic acid.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

Major Products

    Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.

    Oxidation: Formation of 3,5-bis[(5-bromopentyl)oxy]benzoic acid.

    Reduction: Formation of 3,5-bis[(5-bromopentyl)oxy]benzyl alcohol.

Scientific Research Applications

Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.

    Industry: Employed in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate involves its interaction with specific molecular targets, depending on the application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with cellular components, leading to specific biochemical effects. The exact molecular pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate can be compared with other similar compounds such as:

    Ethyl 3,5-bis[(5-chloropentyl)oxy]benzoate: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.

    Ethyl 3,5-bis[(5-iodopentyl)oxy]benzoate:

    Ethyl 3,5-bis[(5-methylpentyl)oxy]benzoate: Methyl groups instead of halogens, resulting in different physical and chemical properties.

The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, making it suitable for particular synthetic and industrial applications.

Properties

CAS No.

142763-07-3

Molecular Formula

C19H28Br2O4

Molecular Weight

480.2 g/mol

IUPAC Name

ethyl 3,5-bis(5-bromopentoxy)benzoate

InChI

InChI=1S/C19H28Br2O4/c1-2-23-19(22)16-13-17(24-11-7-3-5-9-20)15-18(14-16)25-12-8-4-6-10-21/h13-15H,2-12H2,1H3

InChI Key

CESKRHVNYFFNLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OCCCCCBr)OCCCCCBr

Origin of Product

United States

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